![molecular formula C4H7N3O B055079 [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 125295-22-9](/img/structure/B55079.png)
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine
Overview
Description
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It has a molecular formula of C4H7N3O and a molecular weight of 113.12 g/mol . The compound is known for its diverse biological activities and has gained significant attention in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets and cause changes that result in their anti-infective activities .
Biochemical Pathways
It’s known that oxadiazole derivatives can affect various biochemical pathways, leading to their anti-infective activities .
Pharmacokinetics
In silico results of similar compounds indicate that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
It’s known that oxadiazole derivatives can have anti-infective activities .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another common method involves the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . The reaction conditions often include refluxing the reaction mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Research indicates that this compound exhibits potential as an enzyme inhibitor. Studies have demonstrated its interactions with biological macromolecules, suggesting possible mechanisms for therapeutic applications.
Medicine
The compound has shown promise in drug development, particularly for:
- Anticancer Activity: Research has indicated cytotoxic properties against various cancer cell lines.
- Antimicrobial Properties: Its derivatives have been explored for effectiveness against bacterial and fungal infections.
Industry
In industrial applications, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for formulating new materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its mechanism of action involving disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,3-Oxadiazole: Known for its unique chemical reactivity and applications in medicinal chemistry.
1,2,5-Oxadiazole: Less commonly studied but still of interest for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a derivative of the 1,3,4-oxadiazole class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. The unique structural characteristics of oxadiazoles contribute to their reactivity and biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 142.16 g/mol. The presence of a methyl group at the 5-position enhances its solubility and biological activity. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against several bacterial strains, including:
- Staphylococcus aureus (G+)
- Klebsiella pneumoniae (G−)
- Escherichia coli (G−)
- Pseudomonas aeruginosa (G−)
Additionally, antifungal activity has been observed against species such as Aspergillus flavus and A. fumigatus .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Klebsiella pneumoniae | Inhibitory |
Escherichia coli | Inhibitory |
Pseudomonas aeruginosa | Inhibitory |
Aspergillus flavus | Antifungal |
Anticancer Activity
This compound has shown promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including:
- HeLa (Cervical Cancer)
- SMMC-7721 (Liver Cancer)
- A549 (Lung Cancer)
The mechanism of action involves the inhibition of key enzymes and proteins associated with cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC). These interactions lead to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound inhibits enzymes crucial for DNA synthesis and repair.
- Targeting Growth Factors : It interferes with signaling pathways that promote tumor growth.
- Induction of Apoptosis : Activation of pro-apoptotic factors leads to programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- Study on Anticancer Efficacy : A recent investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines using the MTT assay. Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics .
- Antimicrobial Screening : Another study evaluated the antimicrobial properties against a panel of bacteria and fungi, demonstrating significant inhibitory concentrations that support its development as a therapeutic agent .
Properties
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHRWGNGFXIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560358 | |
Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125295-22-9 | |
Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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